TAS-103 is a novel quinoline derivative that has garnered attention for its potent antitumor properties, particularly as an inhibitor of both topoisomerase I and topoisomerase II. This compound is designed to stabilize the cleavable complexes of topoisomerases with DNA, leading to the inhibition of DNA synthesis and subsequent cell death in cancerous cells. The compound's efficacy has been demonstrated across various tumor cell lines, showing significant cytotoxicity compared to established chemotherapeutic agents.
TAS-103 was developed by researchers at Taiho Pharmaceutical Co., Ltd. and has been studied extensively for its pharmacological properties. It falls under the classification of anticancer agents, specifically targeting the enzyme classes known as topoisomerases, which are crucial for DNA replication and transcription processes.
The synthesis of TAS-103 involves a multi-step process that includes a key imino Diels-Alder cycloaddition reaction. This reaction utilizes anilines, pyridinecarboxyaldehydes, and indene as starting materials to form the quinoline structure. The detailed synthetic pathway can be summarized as follows:
The synthesis process is efficient and allows for the production of multiple derivatives of TAS-103, which can be further explored for enhanced therapeutic effects .
TAS-103 undergoes various chemical reactions that are pivotal for its mechanism of action:
These reactions are critical for inducing cytotoxicity in cancer cells, leading to apoptosis .
The mechanism of action for TAS-103 involves several steps:
TAS-103 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
TAS-103 has significant scientific uses primarily in oncology research:
The broad-spectrum antitumor activity combined with its unique mechanism makes TAS-103 a promising candidate in cancer therapeutics .
TAS-103 (BMS-247615) is a synthetic quinoline derivative with potent anticancer properties, defined chemically as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (molecular weight: 406.31 g/mol) [7] [10]. This compound represents a distinctive class of chemotherapeutic agents engineered to concurrently inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) isoforms. Its dihydrochloride salt form enhances aqueous solubility and stability while retaining biological activity equivalent to the free base [1] [7]. Preclinical studies position TAS-103 as a compelling candidate for circumventing limitations of single-target topoisomerase inhibitors, with documented efficacy across diverse cancer cell lines and multidrug-resistant phenotypes [4] [8].
Topoisomerases are essential nuclear enzymes responsible for resolving DNA topological stress during replication, transcription, recombination, and chromosome segregation. Their dysregulation is a hallmark of malignant transformation and proliferation:
Topoisomerase I (Topo I, Type IB): This monomeric enzyme (100 kDa) creates transient single-strand breaks in DNA, allowing controlled rotation to relieve superhelical tension. It covalently attaches to the 3'-phosphate via its active-site tyrosine (Tyr-723 in humans) during the catalytic cycle, forming the "cleavable complex." Unlike Topo II, it functions independently of ATP. Cancer cells frequently overexpress Topo I (5-35 fold increases documented in colorectal, ovarian, and prostate carcinomas) to support heightened DNA replication demands [3] [9].
Topoisomerase II (Topo II, Type IIA): This homodimeric enzyme (170 kDa per monomer in humans) generates transient double-strand breaks to enable strand passage, decatenation of intertwined chromosomes, and resolution of DNA knots. It requires ATP hydrolysis and forms covalent linkages between tyrosine residues (Tyr-804 in Topo IIα) and 5'-phosphates of DNA. Two isoforms exist: Topo IIα (proliferation-associated, peak expression in G2/M) and Topo IIβ (constitutive expression, roles in transcription). Elevated Topo IIα levels correlate with aggressive tumor phenotypes and poor prognosis [3] [5] [9].
Table 1: Key Characteristics of Human Topoisomerase I and II
Characteristic | Topoisomerase I (Topo I) | Topoisomerase IIα (Topo IIα) |
---|---|---|
Classification | Type IB | Type IIA |
Molecular Mass | ~100 kDa | ~170 kDa (homodimer) |
Gene Location | Chromosome 20q12-13.2 | Chromosome 17q21-22 |
Essential Function | Relieves transcription/replication torsional stress | Decatenates chromosomes, resolves DNA knots |
Catalytic Mechanism | Single-strand break/rotation | Double-strand break/strand passage |
ATP Requirement | No | Yes |
Cell Cycle Expression | Relatively constant | Peaks in G2/M phase |
Cancer Relevance | Overexpressed in multiple carcinomas (e.g., colorectal, ovarian) | Overexpressed in proliferating tissues; prognostic marker |
The pathological reliance of tumors on elevated topoisomerase activity provides a biochemical vulnerability. Stabilization of the normally transient topoisomerase-DNA cleavable complexes by inhibitors converts these enzymes into potent DNA-damaging agents, triggering replication fork arrest, double-strand breaks (DSBs), and apoptotic cell death [3] [5].
Conventional topoisomerase-targeting agents (e.g., camptothecins for Topo I, etoposide for Topo II) face clinical limitations including narrow therapeutic spectra, development of resistance, and treatment-related secondary malignancies. TAS-103's dual inhibition strategy addresses these challenges through several interconnected mechanisms:
Overcoming Functional Redundancy and Compensatory Mechanisms: Cancer cells can modulate Topo I and II expression inversely upon single-agent exposure. Topo I inhibition can upregulate Topo IIα, and vice versa, allowing tumor adaptation and survival [4] [9]. Simultaneous inhibition by TAS-103 disrupts this compensatory crosstalk, leading to synergistic DNA damage accumulation.
Bypassing Drug Resistance: Resistance to single-target topoisomerase inhibitors often arises from decreased target expression, mutations in the enzyme (e.g., Topo I mutations in the camptothecin-binding region), or efflux pump overexpression (P-glycoprotein/P-gp, Multidrug Resistance Protein/MRP). TAS-103 demonstrates potent activity against models harboring these resistance mechanisms:
Table 2: TAS-103 Activity Against Resistant Cancer Cell Models
Resistance Model | Resistance Mechanism | Resistance Factor (RF) to TAS-103 | Key Finding |
---|---|---|---|
HL60/MX2 | Mitoxantrone-resistant; MRP/LRP high | ~82 (IC50: 2.7 μM vs 0.033 μM in WT HL60) | RF high but significant absolute activity remains |
KB/VCR (KB-8-5) | P-glycoprotein (P-gp) overexpression | ~1 | No significant cross-resistance |
KB/MRP | MRP1 overexpression | ~1 | No significant cross-resistance |
PC-7/CPT | Topo I mutation (camptothecin-res) | ~5-10 | Moderate resistance due to primary target mutation |
P388/CPT, HT-29/CPT | Reduced Topo I expression | ~1-2 | Minimal cross-resistance |
KB/VM4, HT-29/Etp | Reduced Topo IIα expression | ~2-3 | Minimal cross-resistance |
Inducing Potent and Broad-Spectrum Cytotoxicity: TAS-103 exhibits nanomolar potency across diverse human cancer lines (gastric, colon, lung, breast, leukemia), with IC50 values typically ranging from 0.0030 to 0.23 μM after continuous exposure. This potency surpasses etoposide (Topo II inhibitor) and is comparable to SN-38 (active metabolite of irinotecan, a Topo I inhibitor) [4]. Mechanistically, TAS-103 inhibits DNA synthesis more profoundly than RNA or protein synthesis and increases S-G2/M phase accumulation, indicating S-phase sensitivity. Its cytotoxicity correlates directly with the induction of Topo-DNA complexes rather than solely intracellular drug accumulation [4].
Triggering Synergistic Apoptotic Pathways: Dual inhibition potentiates the intrinsic apoptotic cascade. TAS-103 activates caspase-3 (CPP32) and caspase-1 (ICE)-like proteases, key executioners of apoptosis. Overexpression of the anti-apoptotic protein Bcl-2 in AZ521 gastric carcinoma cells significantly blocks TAS-103-induced apoptosis, confirming the engagement of the mitochondrial apoptotic pathway [2]. This contrasts with some single-target inhibitors where alternative death pathways may dominate.
Molecular Mechanism of Dual Action: TAS-103 functions primarily as a dual topoisomerase poison, stabilizing the covalent Topo-DNA cleavable complex. Evidence suggests it also interacts directly with DNA, potentially via intercalation or minor groove binding, displacing ethidium bromide in vitro. This DNA binding property may contribute to its inhibitory effects on both enzymes by interfering with their DNA binding or cleavage/religation kinetics, distinct from purely interfacial inhibitors like camptothecin [3] [8]. Biochemical assays confirm TAS-103 inhibits both Topo I-mediated relaxation of supercoiled DNA and Topo II-mediated decatenation of kinetoplast DNA [4] [8].
Table 3: Comparative Cytotoxicity of TAS-103 Versus Reference Inhibitors
Cell Line | TAS-103 IC50 (μM) | SN-38 IC50 (μM) | Etoposide (VP-16) IC50 (μM) | Key Comparison |
---|---|---|---|---|
Various Tumor Lines | 0.0030 – 0.23 | ~0.001 – 0.05 | 0.1 – >10 | TAS-103 >> Etoposide; ≈ SN-38 |
HL-60 (Leukemia) | 0.033 | Not Reported (NR) | NR | Benchmark potency |
Lewis Lung Carcinoma (LLC) | ~0.01-0.1 (in vitro) | NR | NR | Confirmed in vivo tumor growth suppression |
HeLa (Cervical) | 0.04 | NR | NR | Confirmed Topo I/II poisoning |
Compound Names in Article: TAS-103, BMS-247615, TAS-103 dihydrochloride, BMS-247615 dihydrochloride.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7